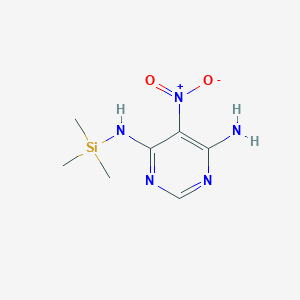
5-Nitro-N~4~-(trimethylsilyl)pyrimidine-4,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-NITRO-N4-(TRIMETHYLSILYL)PYRIMIDINE-4,6-DIAMINE is a chemical compound with the molecular formula C7H13N5O2Si It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine This compound is characterized by the presence of a nitro group at the 5-position and a trimethylsilyl group at the N4 position of the pyrimidine ring
准备方法
The synthesis of 5-NITRO-N4-(TRIMETHYLSILYL)PYRIMIDINE-4,6-DIAMINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-nitropyrimidine and trimethylsilylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or acetonitrile. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.
Catalysts and Reagents: Catalysts such as palladium or copper may be used to enhance the reaction rate. Reagents like sodium hydride or potassium carbonate are often employed to deprotonate the starting materials and promote the formation of the product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
化学反应分析
5-NITRO-N4-(TRIMETHYLSILYL)PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyrimidine derivative.
科学研究应用
5-NITRO-N4-(TRIMETHYLSILYL)PYRIMIDINE-4,6-DIAMINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its ability to interact with biological targets makes it a promising compound in medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
作用机制
The mechanism of action of 5-NITRO-N4-(TRIMETHYLSILYL)PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The compound may also inhibit specific enzymes or receptors, leading to its biological effects.
相似化合物的比较
5-NITRO-N4-(TRIMETHYLSILYL)PYRIMIDINE-4,6-DIAMINE can be compared with other pyrimidine derivatives:
5-Nitropyrimidine: Lacks the trimethylsilyl group, making it less lipophilic and potentially less effective in penetrating cellular membranes.
N4-Trimethylsilylpyrimidine: Lacks the nitro group, reducing its potential for redox reactions and generation of ROS.
5-Aminopyrimidine: Contains an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.
The unique combination of the nitro and trimethylsilyl groups in 5-NITRO-N4-(TRIMETHYLSILYL)PYRIMIDINE-4,6-DIAMINE makes it a distinct compound with specific properties and applications.
生物活性
5-Nitro-N~4~-(trimethylsilyl)pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C10H19N3O4Si2
- Molecular Weight : 301.4466 g/mol
- IUPAC Name : this compound
The biological activity of 5-nitro compounds, including this compound, is primarily attributed to the nitro group. The nitro moiety can undergo reduction to form reactive intermediates that interact with various biomolecules:
- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. The reduction of the nitro group generates reactive species that can bind to DNA, leading to cell death. This mechanism is observed in drugs like metronidazole, which is effective against anaerobic bacteria and protozoa .
- Anti-inflammatory Activity : Nitro derivatives can modulate inflammatory pathways by acting as nitric oxide (NO) donors. This activity involves the release of NO, which promotes vasodilation and can inhibit pro-inflammatory cytokines .
- Antitumor Activity : Some studies suggest that nitro compounds may exhibit antitumor effects by inducing apoptosis in cancer cells through DNA damage mechanisms .
Antimicrobial Studies
Recent research indicates that 5-nitro compounds demonstrate potent antimicrobial activity. For instance, studies have shown that similar nitro derivatives effectively inhibit bacterial growth by damaging bacterial DNA. The mechanism often involves the generation of toxic intermediates upon reduction of the nitro group .
Anticancer Research
In vitro studies have highlighted the potential of this compound as an anticancer agent. Compounds with similar structures have been reported to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase . This inhibition leads to reduced nucleotide synthesis and ultimately cell death.
Case Studies
- Case Study on Antimicrobial Efficacy : A study examined the efficacy of various nitro compounds against common pathogens. Results demonstrated that compounds with a nitro group significantly inhibited the growth of Staphylococcus aureus and Escherichia coli through DNA damage mechanisms .
- Antitumor Activity Assessment : Another study investigated the cytotoxic effects of 5-nitro derivatives on various cancer cell lines. The results indicated that these compounds induced apoptosis in a dose-dependent manner, suggesting their potential as chemotherapeutic agents .
Data Table: Biological Activities of 5-Nitro Compounds
属性
CAS 编号 |
112220-30-1 |
|---|---|
分子式 |
C7H13N5O2Si |
分子量 |
227.30 g/mol |
IUPAC 名称 |
5-nitro-4-N-trimethylsilylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C7H13N5O2Si/c1-15(2,3)11-7-5(12(13)14)6(8)9-4-10-7/h4H,1-3H3,(H3,8,9,10,11) |
InChI 键 |
YNJHYWDIUUEVMK-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)NC1=NC=NC(=C1[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















